
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the phenazine family, which is characterized by a tricyclic structure with nitrogen atoms at positions 5 and 10. This compound is often used as a dye and has significant applications in biological staining and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium typically involves the oxidative cyclization of appropriate precursors. One common method includes the reaction of 2,8-dimethyl-3,7-diaminophenazine with phenylamine under oxidative conditions. Potassium permanganate is often used as the oxidizing agent in this reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups at positions 3 and 7 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is a common oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenazines, which can have different functional groups attached to the amino or methyl groups.
Applications De Recherche Scientifique
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mécanisme D'action
The mechanism of action of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This property makes it useful in biological staining and potential therapeutic applications. The compound can also generate reactive oxygen species under light exposure, which contributes to its antimicrobial and photodynamic therapy effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-Dimethylphenosafranine
- 3,7-Diamino-2,8-dimethyl-5-phenazinium chloride
- 3,7-Dimethyl-10-phenyl-phenazin-10-ium-2,8-diamine chloride
Uniqueness
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate into DNA and generate reactive oxygen species under light exposure sets it apart from other similar compounds, making it particularly useful in biological and medical applications .
Propriétés
Numéro CAS |
7006-08-8 |
|---|---|
Formule moléculaire |
C20H19N4+ |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11H,1-2H3,(H3,21,22)/p+1 |
Clé InChI |
WULISCVZERSMML-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


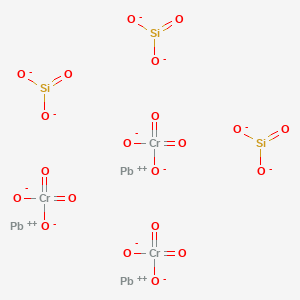
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
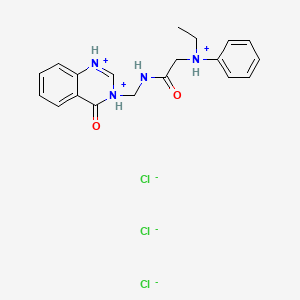
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)

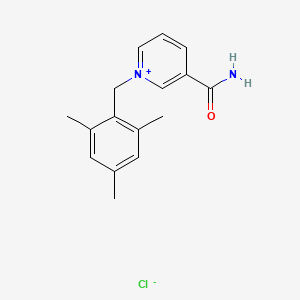
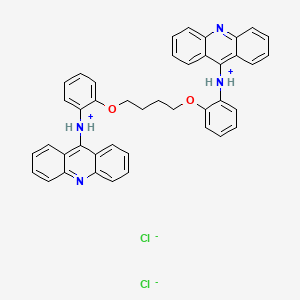
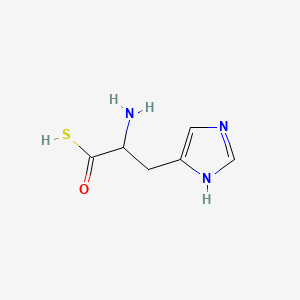
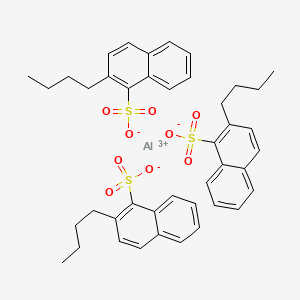
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
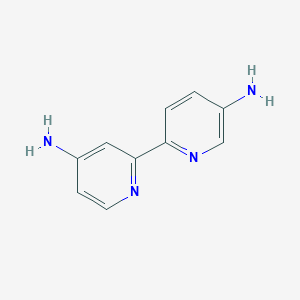
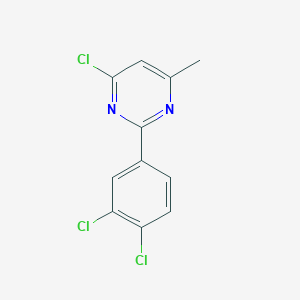
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
